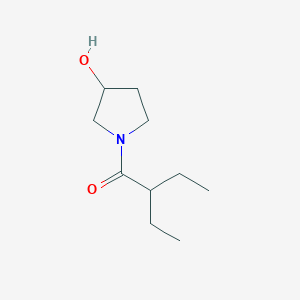
2-乙基-1-(3-羟基吡咯烷-1-基)丁-1-酮
描述
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one, commonly referred to as EHPB, is a cyclic derivative of the amino acid leucine. It is a white powder with a molecular weight of 206.3 g/mol and a melting point of 117–118 °C. EHPB has recently been studied for its potential applications in scientific research and has been found to have a variety of biochemical and physiological effects.
科学研究应用
土壤和地下水中乙基叔丁基醚 (ETBE) 的生物降解和归趋
- 摘要:这篇综述重点关注汽油醚氧合剂 ETBE 在土壤和地下水中的生物降解和归趋。已经确定了能够好氧降解 ETBE 和通过共代谢降解 ETBE 的微生物,表明在环境修复工作中具有生物强化和生物刺激策略的潜力 (Thornton et al., 2020).
乙烯二聚化的最新进展,重点关注 Alphabutol 优化
- 摘要:本文讨论了使用 Alphabutol 技术通过乙烯脱矿生产丁烯-1 的进展,强调了提高化学制造工艺中选择性和操作效率的潜力 (Alenezi et al., 2019).
乙基叔丁基醚:毒理学综述
- 摘要:对 ETBE 的毒理学特征进行全面综述,检查其低毒性并评估其对人体健康的影响。这篇综述强调了在汽油添加剂的开发和使用中了解化学毒性的重要性 (Mcgregor, 2007).
几种低级丙烯酸酯的遗传毒性、诱变性和致癌潜力的综述
- 摘要:这篇综述评估了较低烷基丙烯酸酯单体的致癌性、诱变性和遗传毒性,为其在丙烯酸聚合物生产中的安全使用提供了至关重要的见解,适用于包括食品包装和化妆品在内的各种应用 (Suh et al., 2018).
含有 MTBE、TAME 和其他醚的混合物的热物理性质测量综述
- 摘要:这项工作对含有 MTBE 和 TAME 等醚的混合物的热物理性质进行了全面综述,这与提高燃料辛烷值和减少废气污染有关。专注于详细的特性测量有助于开发环保的燃料添加剂 (Marsh et al., 1999).
属性
IUPAC Name |
2-ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)10(13)11-6-5-9(12)7-11/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWJMUBYQYMZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B1468459.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468460.png)
![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
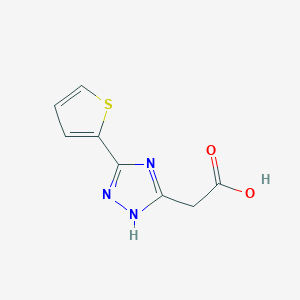
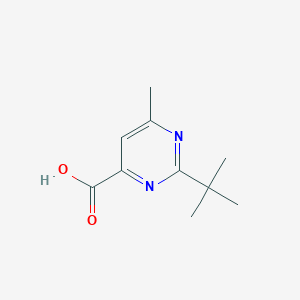
![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)
![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
![2-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468471.png)
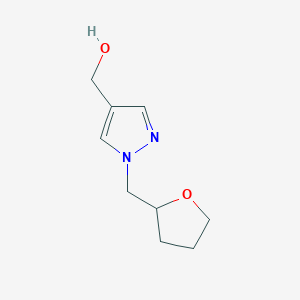
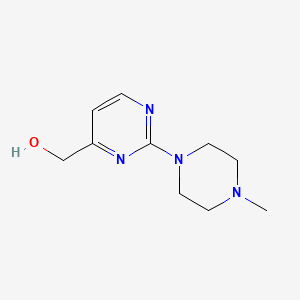
![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)
